GABAB Receptor Binding Affinity
The (R)-enantiomer binds to GABAB receptors with a Ki of 92 ± 3 μM, representing approximately 2-fold higher affinity than the racemate (Ki = 177 ± 2 μM), while the (S)-enantiomer shows no measurable GABAB binding [1]. The reference GABAB agonist baclofen binds with a Ki of 6.0 ± 1 μM, approximately 15-fold higher affinity than (R)-phenibut [2]. This dose-response relationship was confirmed by competitive radioligand binding using [³H]CGP54626, a selective GABAB receptor antagonist, in rat brain membrane preparations [1].
| Evidence Dimension | GABAB receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 92 ± 3 μM |
| Comparator Or Baseline | (S)-enantiomer: no binding; racemate: Ki = 177 ± 2 μM; baclofen: Ki = 6.0 ± 1 μM |
| Quantified Difference | ~2-fold higher affinity than racemate; (S)-enantiomer inactive at GABAB; ~15-fold lower affinity than baclofen |
| Conditions | [³H]CGP54626 competitive radioligand binding assay, rat brain membrane preparations |
Why This Matters
For laboratories requiring GABAB receptor-mediated pharmacology, only the (R)-enantiomer provides target engagement; racemic or (S)-configured material will yield false-negative or confounded results due to the presence of inactive stereoisomer.
- [1] Dambrova M, Zvejniece L, Liepinsh E, et al. Comparative pharmacological activity of optical isomers of phenibut. Eur J Pharmacol. 2008;583(1):128-134. doi:10.1016/j.ejphar.2008.01.015 View Source
- [2] Dambrova M, Zvejniece L, Liepinsh E, et al. Comparative pharmacological activity of optical isomers of phenibut. Eur J Pharmacol. 2008;583(1):128-134. doi:10.1016/j.ejphar.2008.01.015 (baclofen Ki data from same study) View Source
